molecular formula C29H28N6O2 B606610 CFI-400437 CAS No. 1169211-37-3

CFI-400437

カタログ番号: B606610
CAS番号: 1169211-37-3
分子量: 492.58
InChIキー: GBUDRABUNBYJKG-NPNRQVEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CFI-400437 is an indolocarbazole-derived ATP-competitive kinase inhibitor with high selectivity for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and genomic stability. It exhibits potent inhibitory activity against PLK4, with an IC50 of 1.55 nM . Beyond PLK4, CFI-400437 also inhibits Aurora kinases (AURKA, AURKB, AURKC) and other kinases like FLT-3 and KDR at higher concentrations, contributing to its broad antiproliferative effects . Preclinical studies demonstrate its efficacy in reducing tumor growth in breast cancer xenograft models and inducing polyploidy in embryonal brain tumor (EBT) cell lines .

特性

CAS番号

1169211-37-3

分子式

C29H28N6O2

分子量

492.58

IUPAC名

5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one

InChI

InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15-

InChIキー

GBUDRABUNBYJKG-NPNRQVEVSA-N

SMILES

O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CFI400437;  CFI 400437;  CFI-400437

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

CFI-400437 is synthesized through a multi-step process involving the formation of an indolequinone core. The synthetic route typically includes the following steps:

Industrial Production Methods

The industrial production of CFI-400437 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

CFI-400437 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of CFI-400437, as well as substituted indolequinone derivatives .

科学的研究の応用

CFI-400437 has a wide range of scientific research applications, including:

類似化合物との比較

Inhibitory Potency and Selectivity

The table below compares CFI-400437 with other PLK4 inhibitors and cross-reactive kinase inhibitors:

Compound PLK4 IC50 (nM) AURKA IC50 (nM) AURKB IC50 (nM) AURKC IC50 (nM) Key Selectivity Notes
CFI-400437 1.55 37.2 13.1 4.88 Potent PLK4 inhibitor; cross-inhibits AURKs at <15 nM
Centrinone 2.71 108 680 493 Most selective for PLK4; minimal AURK inhibition
CFI-400945 4.85 188 70.7 106 Moderate PLK4 potency; inhibits AURKs at higher doses
Axitinib 6.51 13.1 16.9 31.2 FDA-approved VEGFR inhibitor; repurposed as PLK4i
Alisertib 62.7 0.55 6.7 9.43 Primarily targets AURKA; weak PLK4 inhibition

Key Findings :

  • CFI-400437 has the lowest PLK4 IC50 (1.55 nM), outperforming centrinone (2.71 nM) and CFI-400945 (4.85 nM) .
  • Centrinone and centrinone B exhibit superior PLK4 specificity but lack activity against AURKs, which may reduce off-target toxicity but limit polyploidy induction in cancer cells .
  • Axitinib, though less potent against PLK4 (IC50 = 6.51 nM), is clinically approved for renal cell carcinoma and serves as a structural template for PLK4 inhibitors .
Physicochemical Properties and Brain Exposure
Compound cLogP MW (Da) TPSA (Ų) BBB Penetration Prediction
CFI-400437 4.88 565.50 85.0 Low
CFI-400945 5.05 535.52 92.7 Moderate
Centrinone 3.50 484.54 98.2 Low
KW-2449 3.80 510.56 78.9 Moderate-to-high

Key Findings :

  • CFI-400437 and centrinone have suboptimal brain exposure due to high TPSA and moderate cLogP .
  • KW-2449 , a CFI-400945 analog, shows favorable cLogP (3.80) and TPSA (78.9 Ų), predicting better BBB penetration but at the cost of reduced PLK4 selectivity .
Phenotypic Effects in Cancer Models
Compound Colony Formation Inhibition Senescence Induction Polyploidy Induction Notes
CFI-400437 Complete at 50 nM Significant Yes (500 nM) Polyploidy linked to AURKB inhibition
Centrinone Partial Moderate No No AURK inhibition; p53-dependent G1 arrest
KW-2449 Partial at 1–2 µM Moderate Yes Requires higher doses for efficacy

Key Findings :

  • CFI-400437 uniquely induces polyploidy via AURKB inhibition, a mechanism absent in centrinone-treated cells .
  • Centrinone triggers G1 arrest without polyploidy, highlighting its reliance on PLK4-specific pathways .
Clinical and Preclinical Development
  • CFI-400437: Demonstrated efficacy in reducing tumor growth in xenograft models but faces challenges in CNS applications due to poor BBB penetration .
  • Alisertib : Advanced to Phase II trials for AURKA-driven cancers but exhibits weak PLK4 inhibition .
  • Axitinib : Repurposed as a PLK4 inhibitor but primarily used for its anti-angiogenic effects in renal cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFI-400437
Reactant of Route 2
Reactant of Route 2
CFI-400437

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。